4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone
Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone is a synthetic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylnitrosamino group and a pyridyl-d4 group, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone typically involves multiple steps, starting with the preparation of the pyridyl-d4 precursor. This precursor is then subjected to a series of reactions, including nitration, reduction, and alkylation, to introduce the methylnitrosamino group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield nitroso derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups on chemical reactivity.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on cellular processes.
Industry: The compound is utilized in the development of new materials and chemical processes, leveraging its unique properties for innovative applications.
Mechanism of Action
The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone involves its interaction with specific molecular targets and pathways. The methylnitrosamino group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone can be compared with other similar compounds, such as:
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: This compound lacks the deuterium labeling (d4) and may exhibit different reactivity and biological activity.
N-Nitrosamines: A class of compounds that share the nitrosamine functional group, known for their potential carcinogenicity and reactivity.
Pyridine derivatives: Compounds containing the pyridine ring, which can vary in their chemical and biological properties based on the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups and isotopic labeling, which can influence its reactivity and interactions in scientific research.
Properties
IUPAC Name |
N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butyl]nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2D,4D,6D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAQQSHRLBFIEZ-MNYIHESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCN(C)N=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478553 | |
Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764661-24-7 | |
Record name | 4-(Methylnitrosoamino)-1-(3-pyridinyl-2,4,5,6-d4)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764661-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl-d4)-1-butanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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